Cas no 130840-20-9 (5-Bromo-2-(2-methoxyethoxy)-benzamide)

5-Bromo-2-(2-methoxyethoxy)-benzamide 化学的及び物理的性質
名前と識別子
-
- 5-bromo-2-(2-methoxyethoxy)benzamide
- 5-Bromo-2-(2-methoxy-ethoxy)-benzamide
- 5-Bromo-2-(2-methoxyethoxy)-benzamide
- ARONIS012924
- STL066382
- ST45049634
-
- インチ: 1S/C10H12BrNO3/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,12,13)
- InChIKey: XWGXGQRKEVZHBR-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C(N)=O)C=1)OCCOC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 213
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 61.6
5-Bromo-2-(2-methoxyethoxy)-benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B186020-250mg |
5-Bromo-2-(2-methoxyethoxy)-benzamide |
130840-20-9 | 250mg |
$ 565.00 | 2022-06-07 | ||
TRC | B186020-500mg |
5-Bromo-2-(2-methoxyethoxy)-benzamide |
130840-20-9 | 500mg |
$ 940.00 | 2022-06-07 |
5-Bromo-2-(2-methoxyethoxy)-benzamide 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
5-Bromo-2-(2-methoxyethoxy)-benzamideに関する追加情報
Introduction to 5-Bromo-2-(2-methoxyethoxy)-benzamide (CAS No. 130840-20-9)
5-Bromo-2-(2-methoxyethoxy)-benzamide, a compound with the chemical formula C9H11BromO3N, is a significant molecule in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS NO. 130840-20-9, has garnered attention due to its structural properties and potential applications in medicinal chemistry. The presence of both bromine and methoxyethoxy substituents makes it a versatile scaffold for further derivatization and exploration of its biological activities.
The benzamide core is a well-known pharmacophore in drug discovery, often found in molecules with therapeutic effects ranging from anti-inflammatory to anticancer properties. The introduction of a bromine atom at the 5-position and a 2-methoxyethoxy group at the 2-position introduces unique electronic and steric properties that can influence the compound's interactions with biological targets. This specific arrangement has been studied for its potential to modulate enzyme activity and receptor binding, making it a subject of interest in the design of novel drugs.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and metabolic stability of such compounds more accurately. The use of molecular docking simulations has been particularly useful in understanding how 5-Bromo-2-(2-methoxyethoxy)-benzamide interacts with proteins such as kinases and transcription factors. These interactions are crucial for developing drugs that can selectively inhibit disease-causing pathways without affecting normal cellular processes.
In addition to its structural versatility, 5-Bromo-2-(2-methoxyethoxy)-benzamide has been explored for its potential in addressing emerging therapeutic challenges. For instance, studies have shown that modifications at the benzamide moiety can enhance drug solubility and bioavailability, which are critical factors for the efficacy of oral medications. The methoxyethoxy group, in particular, has been found to improve solubility by increasing the polarity of the molecule while maintaining its pharmacological activity.
The compound's potential applications extend to the treatment of neurological disorders. Research indicates that benzamide derivatives can interact with neurotransmitter systems, potentially offering benefits in conditions such as Alzheimer's disease and Parkinson's disease. The bromine substituent may also play a role in enhancing the compound's ability to cross the blood-brain barrier, a key consideration for central nervous system drugs.
Another area of interest is the use of 5-Bromo-2-(2-methoxyethoxy)-benzamide in combination therapies. By pairing this compound with other agents that target different aspects of a disease pathway, researchers aim to achieve synergistic effects that could lead to more effective treatments. This approach is particularly relevant in oncology, where combination therapies have shown promise in overcoming drug resistance and improving patient outcomes.
The synthesis of 5-Bromo-2-(2-methoxyethoxy)-benzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, reducing costs and enabling larger-scale studies. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly valuable in constructing the complex framework of this molecule.
Evaluation of the compound's safety profile is another critical aspect of its development. Preclinical studies have focused on assessing its toxicity, pharmacokinetics, and potential side effects. These studies are essential for determining whether 5-Bromo-2-(2-methoxyethoxy)-benzamide is suitable for further clinical investigation. The results from these studies will guide decisions on whether to proceed with human trials and ultimately bring this compound closer to market approval.
The role of computational tools in drug discovery cannot be overstated. Software platforms that predict molecular properties allow researchers to screen large libraries of compounds quickly and identify promising candidates like 5-Bromo-2-(2-methoxyethoxy)-benzamide. These tools have significantly reduced the time and resources required to identify molecules with therapeutic potential, accelerating the drug development process.
In conclusion, 5-Bromo-2-(2-methoxyethoxy)-benzamide represents an exciting area of research with numerous potential applications in medicine. Its unique structure, combined with recent advances in synthetic chemistry and computational biology, positions it as a valuable candidate for further exploration. As research continues to uncover new therapeutic uses for this compound, it holds promise for contributing to advancements in healthcare solutions worldwide.
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